Cas no 104371-21-3 ((1R)-1-(pentafluorophenyl)ethan-1-ol)

104371-21-3 structure
Nome del prodotto:(1R)-1-(pentafluorophenyl)ethan-1-ol
Numero CAS:104371-21-3
MF:C8H5F5O
MW:212.116719961166
MDL:MFCD00077839
CID:126186
PubChem ID:7014870
(1R)-1-(pentafluorophenyl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
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- Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)-
- (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
- (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethan-1-ol
- (R)-(+)-
- (R)-(+)-1-(pentafluorophenyl)ethanol
- (R)-(+)-1-(Pentafluorphenyl)ethanol
- (R)-1-(pentafluorophenyl)ethanol
- (R)-1-pentafluorophenylethan-1-ol
- 76744_FLUKA
- A-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- R(+)-1-(PENTAFLUOROPHENYL)ETHANOL
- (1R)-1-(Pentafluorophenyl)ethanol
- (r)-(+)-α-methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- R(+)-ALPHA-METHYL-2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL
- (R)-(+)-1-(PENTAFLUOROPHENYL)ETHANOL, FL UKABRAND CHIRASELECT REAGENT, 99+%
- (1R)-1-(pentafluorophenyl)ethan-1-ol
- DTXSID30426698
- (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, for chiral derivatization, >=99.0%
- (R)-1-(perfluorophenyl)ethanol
- EN300-1858943
- (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (R)-(+)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (R)-(+)-1-(Pentafluoro-phenyl)ethanol
- MFCD00077839
- AKOS024385671
- J-001159
- 104371-21-3
-
- MDL: MFCD00077839
- Inchi: InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1
- Chiave InChI: WYUNHWKTLDBPLE-UWTATZPHSA-N
- Sorrisi: C[C@H](C1C(F)=C(F)C(F)=C(F)C=1F)O
Proprietà calcolate
- Massa esatta: 212.02605559g/mol
- Massa monoisotopica: 212.02605559g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 1.9
Proprietà sperimentali
- Punto di fusione: 40-43 °C
41-42 °C (lit.) - Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- PSA: 20.23000
- LogP: 2.43540
- Attività ottica: [α]20/D +7.0±0.5°, c = 1% in pentane
(1R)-1-(pentafluorophenyl)ethan-1-ol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
- CODICI DEL MARCHIO F FLUKA:10
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:36/37/38
(1R)-1-(pentafluorophenyl)ethan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB388908-1 g |
(R)-(+)-1-(Pentafluoro-phenyl)ethanol |
104371-21-3 | 1g |
€722.00 | 2023-02-03 | ||
Enamine | EN300-1858943-0.05g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1858943-1.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1858943-10.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 10g |
$4052.0 | 2023-06-03 | ||
Chemenu | CM546734-1g |
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL |
104371-21-3 | CM546734 | 1g |
$392 | 2022-06-14 | |
abcr | AB388908-1g |
(R)-(+)-1-(Pentafluoro-phenyl)ethanol; . |
104371-21-3 | 1g |
€677.30 | 2025-02-16 | ||
Enamine | EN300-1858943-5.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1858943-5g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 5g |
$2443.0 | 2023-09-18 | ||
Chemenu | CM546734-5g |
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL |
104371-21-3 | CM546734 | 5g |
$1568 | 2022-06-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03162-1g |
Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)- |
104371-21-3 | 1g |
¥5198.0 | 2021-09-04 |
(1R)-1-(pentafluorophenyl)ethan-1-ol Letteratura correlata
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:104371-21-3)(1R)-1-(pentafluorophenyl)ethan-1-ol

Purezza:99%
Quantità:1g
Prezzo ($):401.0